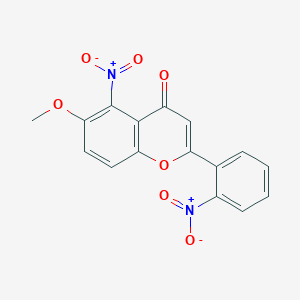![molecular formula C10H12N2O6S B14178234 N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine CAS No. 874157-16-1](/img/structure/B14178234.png)
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine is a compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a nitrophenyl group attached to a methanesulfonyl moiety, which is further linked to the D-alanine amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine typically involves the reaction of (4-nitrophenyl)methanesulfonyl chloride with D-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted sulfonyl derivatives.
Aplicaciones Científicas De Investigación
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Nitrophenyl)methanesulfonyl chloride
- Methanesulfonyl chloride
- (4-Cyanophenyl)methanesulfonyl chloride
Uniqueness
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine is unique due to the presence of both a nitrophenyl group and a methanesulfonyl group attached to an amino acid. This combination imparts distinct chemical properties and biological activities that are not observed in similar compounds. The presence of the D-alanine moiety also adds to its uniqueness, as it can interact with biological systems in specific ways.
Propiedades
Número CAS |
874157-16-1 |
|---|---|
Fórmula molecular |
C10H12N2O6S |
Peso molecular |
288.28 g/mol |
Nombre IUPAC |
(2R)-2-[(4-nitrophenyl)methylsulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H12N2O6S/c1-7(10(13)14)11-19(17,18)6-8-2-4-9(5-3-8)12(15)16/h2-5,7,11H,6H2,1H3,(H,13,14)/t7-/m1/s1 |
Clave InChI |
HJWXAOTUWXBBQA-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CC(C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
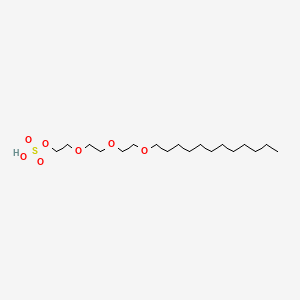
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)

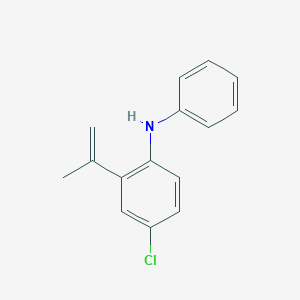
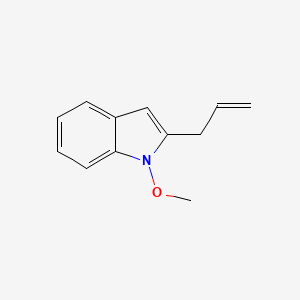
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)
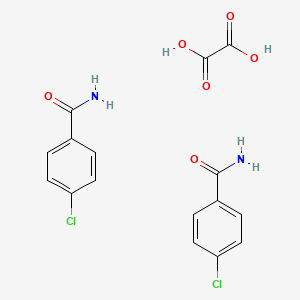
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
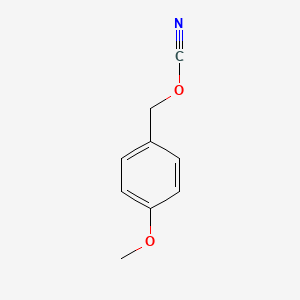

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

